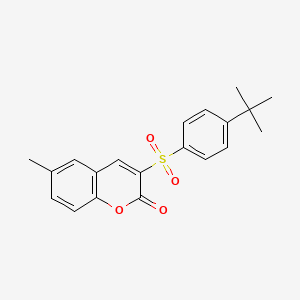

3-(4-Tert-butylphenyl)sulfonyl-6-methylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a precursor to Lilial® was synthesized based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst . Another compound was formed through the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine .Aplicaciones Científicas De Investigación

Oxidation Reactions

- Catalytic Oxidation of Sulfides and Sulfoxides : tert-Butyl hydroperoxide is effective in converting various sulfides to sulfoxides and sulfones, employing catalysts like MeReO(mtp)PPh(3). This method allows selective production of either product under varying conditions, and is applicable to a wide range of sulfides including hard-to-oxidize ones like 4,6-dimethyldibenzothiophene (Ying Wang, G. Lente, & J. Espenson, 2002).

Catalytic Applications

- Precatalyst for Sulfenate Anions : tert-Butyl phenyl sulfoxide serves as a traceless precatalyst in generating sulfenate anions for catalyzing the coupling of benzyl halides to trans-stilbenes. This approach offers advantages in product isolation and purity (Mengnan Zhang et al., 2015).

Photochemical Synthesis

- Polypyridine Ruthenium(II) Complexes : Research on polypyridine ruthenium(II) complexes incorporating ligands like tert-butylphenyl and others has shown effective ligand interchange through photochemical processes, indicating applications in selective synthesis and material science (S. Bonnet et al., 2003).

Kinetic Studies

- Alkylation of Phenol : Studies have been conducted on the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. These studies contribute to the understanding of reaction mechanisms and optimization of catalytic processes (P. Elavarasan, Kishore Kondamudi, & S. Upadhyayula, 2011).

Synthesis and Transformation

- Stereoselective Cycloaddition : A [3+2] cycloaddition method between N-tert-butanesulfinyl imines and arynes has been developed, offering a stereoselective approach for synthesizing cyclic sulfoximines. This method includes the use of difluoro(phenylsulfonyl)methyl group to facilitate the reaction and subsequent transformations (Wenchao Ye et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4S/c1-13-5-10-17-14(11-13)12-18(19(21)24-17)25(22,23)16-8-6-15(7-9-16)20(2,3)4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEGHVAKBUZXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)